molecular formula C14H28O2Si B14338409 2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one CAS No. 109801-20-9

2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one

Cat. No.: B14338409
CAS No.: 109801-20-9
M. Wt: 256.46 g/mol
InChI Key: PVUHABUELRXSMZ-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one is an organic compound characterized by its unique structure, which includes a trimethylsilyl group. This compound is often used in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one typically involves the reaction of 2,2,6,6-tetramethylhept-4-en-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for sensitive functional groups.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, allowing for the selective deprotection of functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylhept-4-en-3-one: Lacks the trimethylsilyl group, making it less stable in certain reactions.

    Trimethylsilyl Chloride: Used as a reagent to introduce the trimethylsilyl group into other compounds.

Uniqueness

2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one is unique due to its combination of stability and reactivity, making it a valuable tool in organic synthesis. The presence of the trimethylsilyl group enhances its utility as a protecting group and intermediate in various chemical reactions.

Properties

CAS No.

109801-20-9

Molecular Formula

C14H28O2Si

Molecular Weight

256.46 g/mol

IUPAC Name

2,2,6,6-tetramethyl-5-trimethylsilyloxyhept-4-en-3-one

InChI

InChI=1S/C14H28O2Si/c1-13(2,3)11(15)10-12(14(4,5)6)16-17(7,8)9/h10H,1-9H3

InChI Key

PVUHABUELRXSMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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